![molecular formula C13H15NO3S3 B2866816 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2176270-54-3](/img/structure/B2866816.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

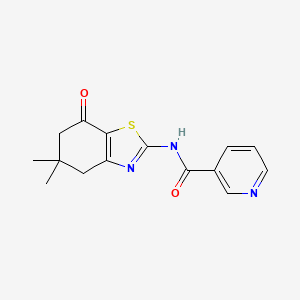

Beschreibung

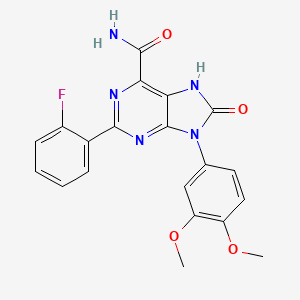

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Unfortunately, specific structural data for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” is not available.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can provide valuable information about the compound’s behavior under different conditions. Unfortunately, specific physical and chemical properties for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” are not available.Wissenschaftliche Forschungsanwendungen

Catalyzed Annulations in Organic Synthesis

- Lewis Acid Catalyzed Annulations : A study by Mackay et al. (2014) demonstrated the use of Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides. This method provides a route to synthesize 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).

Nucleophilic Substitutions in Organic Chemistry

- Palladium(0) Catalyzed Nucleophilic Substitutions : Stolle et al. (1992) explored nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0). Their study indicates the potential of these compounds as building blocks in synthetic chemistry (Stolle et al., 1992).

Sulfonamide Reactions and Heterocycle Formation

- Formation of Thiazete Dioxides and Sulfonamides : Research by Tornus et al. (1995) showed that N-sulfonylalkylamines react with ynamines to form various s,n-heterocycles, including 2H-1,2-thiazete 1,1-dioxides. This study contributes to the understanding of amidinosulfenes and their transformation into different products (Tornus et al., 1995).

Drug Metabolism and Biocatalysis

- Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research highlights the application of microbial-based biocatalytic systems in drug metabolism studies (Zmijewski et al., 2006).

Enzyme Inhibition and Drug Development

- Carbonic Anhydrase Inhibitors : A study by Scozzafava and Supuran (1999) revealed that certain arylsulfonylureido- and arylureido-substituted sulfonamides are potent inhibitors of carbonic anhydrase isozymes. This research provides a basis for the development of more selective drugs and diagnostic agents (Scozzafava & Supuran, 1999).

Synthesis of Vinylcyclopropanes and Vinylepoxides

- Enantioselective Synthesis Using Camphor-derived Sulfur Ylides : Deng et al. (2006) explored the synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides. The study provides insights into enantioselective synthesis relevant to organic chemistry (Deng et al., 2006).

Antiviral Activity of Sulfonamides

- Synthesis and Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, demonstrating their anti-tobacco mosaic virus activity. This study links the chemical synthesis of sulfonamides to potential antiviral applications (Chen et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .

Biochemical Pathways

As a sulfonamide, it is likely to impact the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S3/c15-11(7-14-20(16,17)10-1-2-10)13-4-3-12(19-13)9-5-6-18-8-9/h3-6,8,10-11,14-15H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBRWICWFYTFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

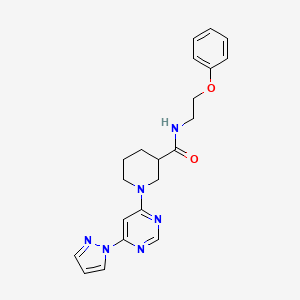

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2866733.png)

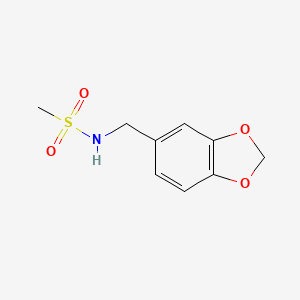

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)

![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)

![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)

![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)